

In-Depth Technical Guide to the Physicochemical Properties of Fulvestrant Sulfone

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Compound of Interest		
Compound Name:	Fulvestrant sulfone	
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Introduction

Fulvestrant sulfone is a primary metabolite and a significant process impurity of Fulvestrant, a potent selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive breast cancer.[1] The conversion of the sulfoxide moiety in Fulvestrant to a sulfone group through oxidation results in this derivative.[1] A thorough understanding of the physicochemical properties of Fulvestrant sulfone is crucial for the development of robust analytical methods, for ensuring drug purity and stability, and for comprehending its potential biological activity and metabolic fate. This guide provides a comprehensive overview of the known physicochemical characteristics of Fulvestrant sulfone, detailed experimental protocols, and insights into its role in estrogen receptor signaling pathways.

Physicochemical Properties

The alteration of the sulfur oxidation state from a sulfoxide in Fulvestrant to a sulfone in its metabolite imparts changes to the molecule's physicochemical properties, notably its polarity and hydrogen bonding capabilities. Sulfones are generally more polar than their corresponding sulfoxides, which can influence solubility, cell permeability, and metabolic stability.[1]

Table 1: Physicochemical Data for Fulvestrant Sulfone



Property	Value	Source(s)
Chemical Name	(7α,17β)-7-[9-[(4,4,5,5,5- Pentafluoropentyl)sulfonyl]non yl]estra-1,3,5(10)-triene-3,17- diol	[2]
Synonyms	Fulvestrant EP Impurity B, FULVESTRANT IMPURITY B [EP IMPURITY]	[1]
CAS Number	98008-06-1	[1]
Molecular Formula	C32H47F5O4S	[2]
Molecular Weight	622.77 g/mol	[2]
Melting Point	Data not available	
Solubility	Data not available for specific concentrations. Expected to have different solubility profile from Fulvestrant due to increased polarity.[1]	_
рКа	Data not available	_

Note: Specific experimental data for melting point, solubility, and pKa of **Fulvestrant sulfone** are not readily available in the public domain. The data for the parent compound, Fulvestrant, are often cited and should not be used interchangeably. For instance, Fulvestrant has a predicted pKa of 10.27±0.70 and is soluble in DMSO (>5mg/mL) and ethanol (30.3 mg/mL).[3] [4]

Experimental ProtocolsSynthesis and Purification

Fulvestrant sulfone is synthesized through the oxidation of Fulvestrant.[1] While detailed, step-by-step synthesis protocols for its isolation as a primary product are not extensively published, the general principle involves the use of an oxidizing agent. One patented method



for the synthesis of Fulvestrant mentions the use of hydrogen peroxide for the oxidation of a sulfide precursor to the sulfoxide (Fulvestrant), and notes that over-oxidation can lead to the sulfone impurity.[5]

General Laboratory-Scale Synthesis Protocol (Hypothetical, based on general oxidation procedures):

- Dissolution: Dissolve Fulvestrant in a suitable organic solvent (e.g., a mixture of methylene chloride and methanol).
- Oxidation: Add a controlled excess of an oxidizing agent, such as hydrogen peroxide or a
 peroxy acid (e.g., m-chloroperoxybenzoic acid), to the solution at a controlled temperature.
- Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to track the consumption of Fulvestrant and the formation of Fulvestrant sulfone.
- Quenching: Once the reaction is complete, quench any remaining oxidizing agent.
- Extraction and Washing: Perform a liquid-liquid extraction to isolate the product. Wash the organic layer to remove impurities.
- Purification: Purify the crude product using column chromatography on silica gel. A solvent system such as petroleum ether and ethyl acetate can be used for elution.[6]
- Characterization: Confirm the identity and purity of the isolated Fulvestrant sulfone using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and chromatographic methods like HPLC.[1]

Analytical Characterization: UPLC-PDA Method

A validated Ultra-Performance Liquid Chromatography with Photodiode Array (UPLC-PDA) detection method is essential for the quantification of Fulvestrant and its impurities, including **Fulvestrant sulfone**.

Table 2: UPLC-PDA Method Parameters for Fulvestrant Sulfone Analysis



Parameter	Specification	Source(s)
Column	ACQUITY UPLC BEH Shield RP18, 50 mm × 2.1 mm, 1.7- μm	[7]
Mobile Phase	Water:Acetonitrile:Methanol (300:400:300, v/v/v) with 1.0 mL orthophosphoric acid	[7]
Flow Rate	0.3 mL/min	[7]
Detection Wavelength	220.0 nm	[7]
Injection Volume	3.0 μL	[7]
Column Temperature	35°C	

This method has been shown to be stability-indicating and capable of resolving Fulvestrant from its degradation products and impurities.[7]

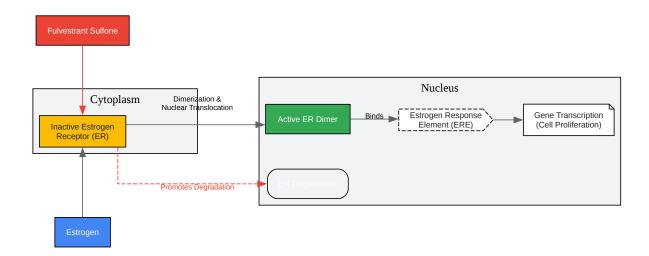
Signaling Pathways and Biological Activity

Fulvestrant exerts its therapeutic effect by binding to the estrogen receptor (ER), leading to its degradation and thereby abrogating estrogen-mediated signaling pathways that drive the growth of hormone-sensitive breast cancer.[8] As a metabolite of Fulvestrant, the biological activity of **Fulvestrant sulfone** is of significant interest.

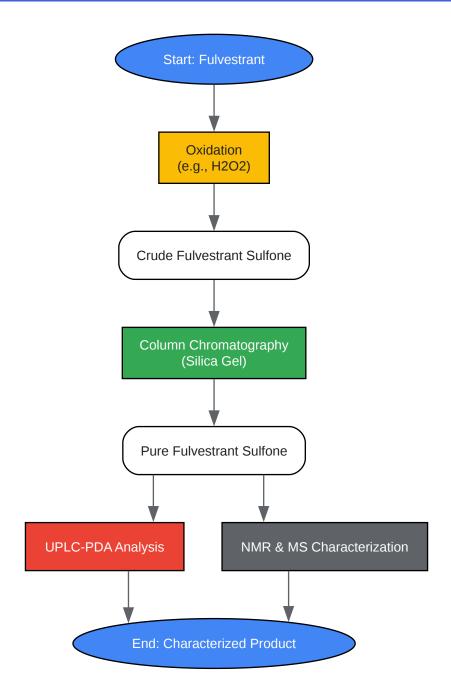
Studies have indicated that the metabolites of Fulvestrant are generally less active or exhibit similar activity to the parent compound.[9] Specifically, **Fulvestrant sulfone** has been shown to possess antiestrogenic activity comparable to that of Fulvestrant, with no evidence of estrogenic (agonistic) activity.[10] However, quantitative data on its binding affinity to the estrogen receptor (e.g., IC50 or Ki values) are not widely available in published literature.

The conversion of the sulfoxide to a sulfone can impact the molecule's interaction with the ER ligand-binding domain, potentially altering its antagonistic potency and its ability to induce receptor degradation.

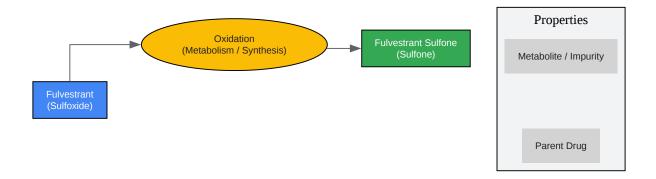












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